molecular formula C24H23BrN2S B2937393 3-Benzyl-2-(benzylamino)-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide CAS No. 477526-14-0

3-Benzyl-2-(benzylamino)-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide

Cat. No. B2937393
CAS RN: 477526-14-0
M. Wt: 451.43
InChI Key: CGBHRTVIOLNJRB-UHFFFAOYSA-N
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Description

3-Benzyl-2-(benzylamino)-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide, also known as MBTH, is a synthetic compound that belongs to the thiazolium family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Benzoin Condensation Promotion : Thiazolium-ion-based organic ionic liquids, related to the chemical structure , have been shown to promote the benzoin condensation of benzaldehyde when treated with triethylamine, demonstrating their potential as catalysts in organic synthesis (Davis & Forrester, 1999).
  • Palladium-Catalyzed Arylation : Compounds containing thiazolium bromide moieties have been efficiently arylated with aryl bromides in the presence of palladium catalysts, indicating their role in facilitating direct arylation reactions, which are crucial in the synthesis of complex organic molecules (Yokooji et al., 2003).

Photodynamic Therapy and Organic Optoelectronics

  • Photodynamic Therapy : New zinc phthalocyanine derivatives, synthesized from components structurally related to the compound of interest, have demonstrated significant singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
  • Organic Optoelectronic Materials : Arylation of benzothiadiazole derivatives, similar in structural functionality to the mentioned compound, facilitates the synthesis of organic materials with potential applications in photonic and electronic devices due to their modifiable electronic properties and high quantum yields in luminescence (Zhang et al., 2013).

Material Science

  • Synthesis of Heterocycles with Dicoordinated Phosphorus : The synthesis of new heterocycles involving thiazolium bromide compounds underlines their importance in the development of materials with specific electronic and photophysical properties, showcasing their versatility in material science applications (Bansal et al., 1992).

properties

IUPAC Name

N,3-dibenzyl-4-(4-methylphenyl)-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2S.BrH/c1-19-12-14-22(15-13-19)23-18-27-24(25-16-20-8-4-2-5-9-20)26(23)17-21-10-6-3-7-11-21;/h2-15,18H,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBHRTVIOLNJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=[N+]2CC3=CC=CC=C3)NCC4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-(benzylamino)-4-(p-tolyl)thiazol-3-ium bromide

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